Comprehensive Technical Guide on (S)-2-((1-Phenylethyl)amino)ethanol: Structural Properties, Synthesis, and Applications in Asymmetric Catalysis
Comprehensive Technical Guide on (S)-2-((1-Phenylethyl)amino)ethanol: Structural Properties, Synthesis, and Applications in Asymmetric Catalysis
Executive Summary
In the realm of asymmetric synthesis and drug discovery, chiral auxiliaries and stereodefined building blocks are the cornerstones of enantioselective drug development. (S)-2-((1-Phenylethyl)amino)ethanol (CAS: 66849-29-4), also known as (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine, is a highly versatile chiral amino alcohol [1]. Serving as a bifunctional scaffold, it provides both a nucleophilic secondary amine and a primary hydroxyl group, anchored by a robust, stereodefined benzylic chiral center.
As an application scientist, I frequently leverage this molecule not just as a passive solvent or resolving agent, but as an active structural director in the synthesis of complex chiral heterocycles (such as morpholines) and as a ligand precursor in asymmetric catalysis [2]. This whitepaper deconstructs its physicochemical profile, details field-proven synthetic methodologies, and explains the mechanistic causality behind its application workflows.
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of (S)-2-((1-Phenylethyl)amino)ethanol is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The molecule typically presents as a colorless to slightly yellow liquid at room temperature and possesses a distinct refractive index that serves as a rapid, self-validating purity check [1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | (S)-2-((1-Phenylethyl)amino)ethanol |
| Common Synonyms | (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine; 2-[[(1S)-1-phenylethyl]amino]ethanol |
| CAS Registry Number | 66849-29-4 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Refractive Index (n20/D) | 1.5320 to 1.5350 |
| Canonical SMILES | CC(C1=CC=CC=C1)NCCO |
| Stereochemistry | (S)-enantiomer (benzylic stereocenter) |
Data compiled from verified chemical supplier specifications and spectroscopic databases [1], [2].
Mechanistic Role in Asymmetric Synthesis
The true value of (S)-2-((1-Phenylethyl)amino)ethanol lies in its bifunctionality. The spatial arrangement dictated by the (S)-1-phenylethyl group creates a sterically demanding environment. When this molecule is incorporated into a cyclic transition state or a heterocyclic ring, the bulky phenyl ring effectively blocks one face of the molecule.
Precursor to Chiral Morpholines
Chiral morpholines are privileged pharmacophores in modern drug discovery, often utilized to improve the pharmacokinetic properties of drug candidates [3]. (S)-2-((1-Phenylethyl)amino)ethanol serves as an ideal precursor for these heterocycles. By sequentially reacting the amine and the hydroxyl group with a bifunctional electrophile (e.g., chloroacetyl chloride), chemists can construct the morpholine ring while perfectly preserving the stereocenter [4].
Ligand in Asymmetric Catalysis
Beyond serving as a structural fragment, this amino alcohol can be condensed with boronic acids to form chiral oxazaborolidines. In these catalytic systems, the nitrogen and oxygen atoms coordinate with the boron center, while the (S)-phenylethyl group projects outward, directing the facial approach of incoming substrates (e.g., in the enantioselective reduction of prochiral ketones).
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Protocol A: Synthesis of (S)-2-((1-Phenylethyl)amino)ethanol
This protocol describes the N-alkylation of the chiral pool precursor, (S)-1-phenylethylamine, with 2-bromoethanol [4].
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, round-bottom flask with (S)-1-phenylethylamine (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv) in anhydrous acetonitrile (MeCN).
-
Electrophile Addition: Slowly add 2-bromoethanol (1.1 equiv) dropwise at room temperature under an inert argon atmosphere.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 82°C) for 12–16 hours.
-
Causality: Reflux conditions provide the necessary activation energy for the Sₙ2 displacement. K₂CO₃ acts as an insoluble acid scavenger, neutralizing the HBr byproduct to prevent the protonation of the nucleophilic amine. MeCN is selected as a polar aprotic solvent to maximize the nucleophilicity of the amine without hydrogen-bonding interference.
-
-
Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with dichloromethane (DCM) and wash with brine.
-
Self-Validation Step: Monitor via TLC. The conversion is successful when the primary amine spot disappears. Purify via vacuum distillation. Measure the refractive index of the distillate; a value between 1.5320 and 1.5350 orthogonally validates the product's identity and purity [1].
Fig 1: SN2 N-alkylation pathway for the synthesis of (S)-2-((1-Phenylethyl)amino)ethanol.
Protocol B: Stereocontrolled Cyclization to a Chiral Morpholine
This workflow demonstrates the conversion of the synthesized amino alcohol into a stereodefined morpholine derivative.
Step-by-Step Methodology:
-
Chemoselective Acylation: Dissolve (S)-2-((1-Phenylethyl)amino)ethanol in DCM containing triethylamine (Et₃N, 1.2 equiv). Cool to 0°C and add chloroacetyl chloride (1.05 equiv) dropwise.
-
Causality: The secondary amine is significantly more nucleophilic than the primary alcohol. At 0°C, the reaction is kinetically controlled, resulting in exclusive N-acylation to form the chloroacetamide intermediate.
-
Self-Validation Step: IR spectroscopy of the intermediate will show a strong amide carbonyl stretch (~1650 cm⁻¹) and retain a broad O-H stretch (~3300 cm⁻¹), confirming that unwanted O-acylation did not occur.
-
-
Intramolecular Etherification: Isolate the intermediate, dissolve in anhydrous THF, and treat with Sodium Hydride (NaH, 1.2 equiv) at 0°C, then warm to room temperature.
-
Causality: NaH irreversibly deprotonates the hydroxyl group. The resulting alkoxide undergoes a rapid, intramolecular Williamson-type ether synthesis, displacing the primary chloride to form a morpholin-3-one ring.
-
-
Reduction: Treat the resulting morpholin-3-one with Lithium Aluminum Hydride (LiAlH₄) in refluxing THF to reduce the lactam to an amine, yielding (S)-4-(1-phenylethyl)morpholine.
Fig 2: Step-by-step conversion of the chiral amino alcohol into a stereodefined morpholine.
Conclusion
(S)-2-((1-Phenylethyl)amino)ethanol is a highly reliable, stereochemically pure building block that bridges the gap between simple chiral pool reagents and complex, high-value pharmacophores. By understanding the nucleophilic hierarchy of its functional groups and the steric influence of its benzylic center, researchers can design robust, scalable, and self-validating synthetic routes for advanced drug development.
References
-
Fisher Scientific Title: (S)-(-)-N-(2-Hydroxyethyl)-α-phenylethylamine, 99%, Thermo Scientific Source: Fisher Scientific Product Catalog URL:[Link]
-
CoLab / Chemical Engineering and Technology Title: Resolution via Diastereomeric Salt Crystallization of Ibuprofen Lysine: Ternary Phase Diagram Studies (Includes stereocontrolled cyclization references) Source: CoLab Research Network URL:[Link]
